SARS‑CoV‑2 3CLpro Enzyme Inhibition: Direct Head‑to‑Head Comparison Within the Indole Chloropyridinyl Ester Series
In the same study by Ghosh et al., compound 7d (the N‑allyl derivative of 5‑(4‑chlorophenyl)-3‑methyl‑1‑phenyl‑1H‑pyrazole‑4‑carboxylic acid) displayed a SARS‑CoV‑2 3CLpro inhibitory IC₅₀ of 73 nM, compared with 250 nM for compound 1, an earlier lead in the series [1]. This represents a 3.4‑fold improvement in enzyme potency achieved through structural optimization of the indole‑pyrazole scaffold, and compound 7d was identified as the most potent enzyme inhibitor among all synthesized analogues in this study.
| Evidence Dimension | SARS-CoV-2 3CLpro enzyme inhibitory IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM (compound 7d, N‑allyl derivative of the target pyrazole‑4‑carboxylic acid scaffold) |
| Comparator Or Baseline | Compound 1 (same indole‑pyrazole chemotype, different substitution): IC₅₀ = 250 nM |
| Quantified Difference | 3.4‑fold more potent (73 nM vs 250 nM) |
| Conditions | Recombinant SARS‑CoV‑2 3CLpro enzyme assay, FRET‑based readout; conditions as described in Ghosh et al., J Med Chem 2021 |
Why This Matters
For procurement, this demonstrates that the 5‑(4‑chlorophenyl)‑substituted variant represents the potency‑optimized chemical matter within a published SAR series, directly justifying its selection over earlier‑generation analogues from the same scaffold.
- [1] Ghosh AK, Raghavaiah J, Shahabi D, Yadav M, Anson BJ, Lendy EK, Hattori S, Higashi N, Mitsuya H, Mesecar AD. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies. J Med Chem. 2021;64(19):14702-14714. PMID: 34528437. View Source
